3-(4H-1,2,4-triazol-3-yl)propan-1-amine
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Overview
Description
3-(4H-1,2,4-triazol-3-yl)propan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s known that the compound can participate in reactions involving the formation of a c-n bond . The nitrogen of the amino group can form a bond with the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
It’s known that triazole derivatives can have various effects at the molecular and cellular level due to their ability to interact with different biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization under microwave irradiation . Another method involves the reaction of ammonia with chloroacetic ester to form 4H-1,2,4-triazol-3-yl chloride, which is then reacted with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-triazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-(4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
What sets 3-(4H-1,2,4-triazol-3-yl)propan-1-amine apart is its specific structure, which allows for unique interactions with biological targets. Its ability to form hydrogen bonds and its stability under various conditions make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQWLORBOSWDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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